3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride
Overview
Description
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride is an organic compound with the molecular formula C10H15ClN2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride typically involves the acylation of 4-ethyl-3,5-dimethyl-1H-pyrazole with propanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoic acid.
Reduction: 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanol.
Scientific Research Applications
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride involves its reactivity as an acylating agent. The compound can transfer its acyl group to nucleophilic sites on target molecules, forming covalent bonds. This reactivity is exploited in various synthetic and biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propan-1-amine
- 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoic acid
- 4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-acetyl chloride
Uniqueness
3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)-propanoyl chloride is unique due to its specific acyl chloride functional group, which imparts distinct reactivity compared to its amine and acid counterparts. This makes it particularly valuable in acylation reactions and as an intermediate in organic synthesis.
Properties
IUPAC Name |
3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-4-9-7(2)12-13(8(9)3)6-5-10(11)14/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXPMLZWZXMQLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CCC(=O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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